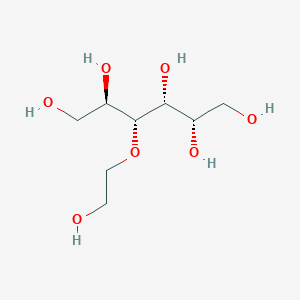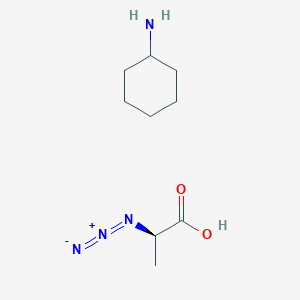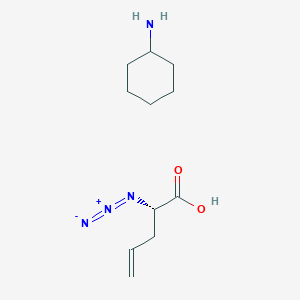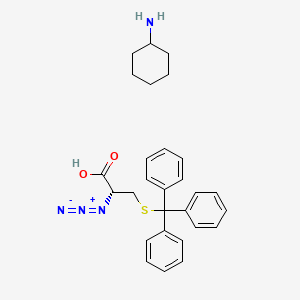
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide is a complex organic compound with a unique structure that combines a morpholine ring, a carbothioic acid group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide typically involves multiple steps, starting with the preparation of the morpholine ring, followed by the introduction of the carbothioic acid group and the isoquinoline moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine-4-carbothioic acid: Lacks the isoquinoline moiety.
2-(1-(3-isoquinolyl)ethyl)hydrazide: Lacks the morpholine ring and carbothioic acid group.
Uniqueness
N'-(1-isoquinolin-3-ylethyl)-2,6-dimethylmorpholine-4-carbothiohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
100650-46-2 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
0 |
Synonyms |
2,6-Dimethylmorpholine-4-carbothioic acid 2-[1-[3-isoquinolyl]ethyl]hy drazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








